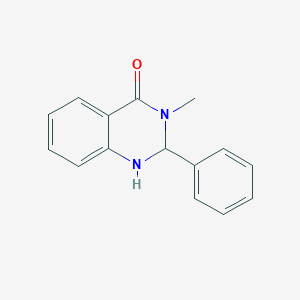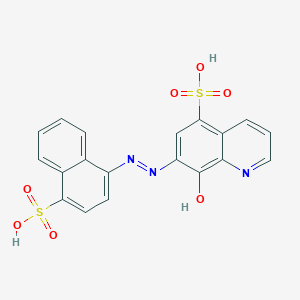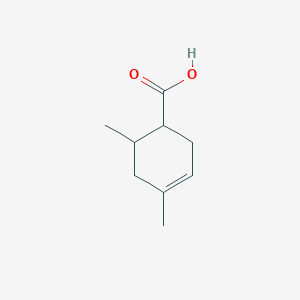
3-メチル-2-フェニル-1,2-ジヒドロキナゾリン-4-オン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-methyl-2-phenyl-1,2,3,4-tetrahydroquinazolin-4-one is a nitrogen-containing heterocyclic compound that belongs to the class of quinazolinones. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of 3-methyl-2-phenyl-1,2,3,4-tetrahydroquinazolin-4-one consists of a quinazolinone core with a methyl group at the 3-position and a phenyl group at the 2-position.
科学的研究の応用
Chemistry: The compound serves as a valuable intermediate in the synthesis of other heterocyclic compounds.
作用機序
Target of Action
Quinazolin-4(1h)-ones, a class of compounds to which this molecule belongs, have been reported to have a wide range of applications such as antitumor , antioxidant and anticancer , antibacterial , antifungal , anticonvulsant , and antihypertension drugs , and used as 5-hydroxytryptamine (5-HT) receptor ligand .
Mode of Action
It is known that the synthesis of 2,3-dihydroquinazolin-4(1h)-ones involves the condensation of an aldehyde or ketone with 2-aminobenzamide . This suggests that the compound might interact with its targets through similar mechanisms.
Biochemical Pathways
Given the broad spectrum of pharmacological and biological activities of quinazolin-4(1h)-ones , it can be inferred that this compound might affect multiple biochemical pathways.
Result of Action
Given the wide range of applications of quinazolin-4(1h)-ones , it can be inferred that this compound might have diverse molecular and cellular effects.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-2-phenyl-1,2,3,4-tetrahydroquinazolin-4-one can be achieved through various methods. One common approach involves the condensation of 2-aminobenzamide with an aldehyde or ketone. This reaction typically requires a catalyst and can be carried out under reflux conditions in ethanol. For example, the use of a heterogeneous Lewis acid catalyst such as cross-linked poly(4-vinylpyridine) supported BF3 has been reported to yield good to high yields of the desired product .
Another method involves the use of isatoic anhydride, ammonium acetate, and aromatic aldehydes in a one-pot three-component cyclocondensation reaction. This reaction can be catalyzed by ionic liquids such as 1-butyl-3-methyl imidazolium methanesulfonate in an ethanol-water solvent system .
Industrial Production Methods
Industrial production of 3-methyl-2-phenyl-1,2,3,4-tetrahydroquinazolin-4-one may involve similar synthetic routes but on a larger scale. The use of recyclable and reusable catalysts, such as heterogeneous Lewis acid catalysts, is advantageous for industrial applications due to their efficiency and ease of removal from the reaction mixture .
化学反応の分析
Types of Reactions
3-methyl-2-phenyl-1,2,3,4-tetrahydroquinazolin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolin-4-one derivatives.
Reduction: Reduction reactions can yield dihydroquinazolinone derivatives.
Substitution: The compound can undergo substitution reactions at the phenyl or methyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.
Major Products
The major products formed from these reactions include various substituted quinazolinone derivatives, which can exhibit different biological activities depending on the nature of the substituents .
類似化合物との比較
3-methyl-2-phenyl-1,2,3,4-tetrahydroquinazolin-4-one can be compared with other quinazolinone derivatives, such as:
2-Phenylquinazolin-4-one: Lacks the methyl group at the 3-position.
3-Methylquinazolin-4-one: Lacks the phenyl group at the 2-position.
2,3-Dimethylquinazolin-4-one: Contains methyl groups at both the 2- and 3-positions.
The presence of both the methyl and phenyl groups in 3-methyl-2-phenyl-1,2,3,4-tetrahydroquinazolin-4-one contributes to its unique chemical and biological properties, making it a compound of interest for further research and development .
特性
IUPAC Name |
3-methyl-2-phenyl-1,2-dihydroquinazolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O/c1-17-14(11-7-3-2-4-8-11)16-13-10-6-5-9-12(13)15(17)18/h2-10,14,16H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROWPKSZILRECDM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(NC2=CC=CC=C2C1=O)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![Benzo[a]phenaleno[1,9-hi]acridine](/img/structure/B91711.png)






